5-(4-bromophenyl)-1-(4-chlorobenzyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring.
Introduction of Substituents: The bromine, chlorine, and hydroxyl groups are introduced through various substitution reactions, often using reagents like bromine, chlorine gas, and hydroxylating agents.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods also emphasize safety and environmental considerations, ensuring that the processes are sustainable and comply with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine or chlorine substituents.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-(4-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE: shares similarities with other substituted pyrrolidines and phenyl derivatives.
Diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals: These compounds also feature multiple halogen substituents and are studied for their unique chemical properties.
Uniqueness
The uniqueness of 5-(4-BROMOPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C23H17BrClNO2 |
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Molecular Weight |
454.7 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-[(4-chlorophenyl)methyl]-4-hydroxy-3-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H17BrClNO2/c24-18-10-8-17(9-11-18)21-20(16-4-2-1-3-5-16)22(27)23(28)26(21)14-15-6-12-19(25)13-7-15/h1-13,21,27H,14H2 |
InChI Key |
NNZGNMPDYZXAAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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